Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)

α,α-Diphenyl-γ-butyrolactone is a cyclic ester (lactone) featuring two phenyl groups at the α-position, imparting structural rigidity and aromatic character. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its lactone functionality enables ring-opening reactions, while the diphenyl substitution enhances stability and influences reactivity in nucleophilic or electrophilic transformations. The compound's crystalline nature facilitates purification and handling. Its well-defined structure makes it valuable for studying steric and electronic effects in reaction mechanisms. Applications include use as a precursor for chiral auxiliaries or as a scaffold in medicinal chemistry for bioactive molecule development.
α,α-Diphenyl-γ-butyrolactone structure
α,α-Diphenyl-γ-butyrolactone structure
Product Name:α,α-Diphenyl-γ-butyrolactone
CAS No:956-89-8
MF:C16H14O2
MW:238.281164646149
CID:83253
PubChem ID:70393
Update Time:2025-05-28

α,α-Diphenyl-γ-butyrolactone Chemical and Physical Properties

Names and Identifiers

    • 3,3-Diphenyldihydrofuran-2(3H)-one
    • 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone
    • 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone
    • 3,3-diphenyloxolan-2-one
    • Dihydro-3,3-diphenyl-2(3H)-furanone
    • ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE
    • 4-Hydroxy-2,2-diphenylbutyric acid lactone
    • Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)
    • Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)
    • 2,2-Diphenylbutyrolactone
    • 3,3-Diphenyltetrahydro-2-furanone
    • α,α-Diphenyl-γ-butyrolactone
    • MLS001359823
    • 2(3H)-Furanone, dihydro-3,3-diphenyl-
    • EINECS 213-480-3
    • AKOS016009712
    • CHEMBL1892419
    • 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one
    • DTXSID00241895
    • NCGC00247300-01
    • NS00040457
    • 1,1-Diphenyl-3-butyrolactone
    • SMR001224388
    • alpha , alpha -Diphenyl- gamma -butyrolactone
    • 956-89-8
    • G70370
    • alpha,alpha-Diphenyl-?-butyrolactone
    • SCHEMBL577105
    • HMS3021L04
    • DB-057599
    • .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone
    • 78A3PV5G74
    • MDL: MFCD00005393
    • Inchi: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
    • InChI Key: IRQJWIUKHLVISG-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1
    • BRN: 197879

Computed Properties

  • Exact Mass: 238.09900
  • Monoisotopic Mass: 238.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Crystalline compound
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 77-79 ºC
  • Boiling Point: 411.2±45.0 °C at 760 mmHg
  • Flash Point: 173.5±26.1 °C
  • Refractive Index: 1.594
  • PSA: 26.30000
  • LogP: 2.91960
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

α,α-Diphenyl-γ-butyrolactone Security Information

α,α-Diphenyl-γ-butyrolactone Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

α,α-Diphenyl-γ-butyrolactone Pricemore >>

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α,α-Diphenyl-γ-butyrolactone Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Benzene ;  600 °C
Reference
Thermal rearrangement of phenyl-substituted ketene ethylene acetals
Oda, Mitsunori; Morimoto, Kazuo; Thanh, Nguyen Chung; Ohta, Reina; Kuroda, Shigeyasu, Heterocycles, 2003, 60(7), 1673-1680

Production Method 2

Reaction Conditions
Reference
Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane
Ait-Mohand, Samia; Muzart, Jacques, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
The oxidation of alcohols by modified oxochromium(VI)-amine reagents
Luzzio, Frederick A., Organic Reactions (Hoboken, 1998, 53,

Production Method 4

Reaction Conditions
Reference
Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene
Shibata, Ikuya; Baba, Akio; Matsuda, Haruo, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2

Production Method 5

Reaction Conditions
Reference
Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides
Kayser, Margaret M.; Salvador, Judith; Morand, Peter, Canadian Journal of Chemistry, 1983, 61(3), 439-41

Production Method 6

Reaction Conditions
Reference
Synthesis of the new antidiarrheal drug-loperamide
Chu, Chi-Ya; Hsu, Li-Ying; Wang, Mei-Li; Hsu, Kuo-Ying, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6

Production Method 7

Reaction Conditions
Reference
Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids
Kayser, Margaret M.; Morand, Peter, Journal of Organic Chemistry, 1979, 44(8), 1338-9

Production Method 8

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ;  2 h, 40 °C
Reference
1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions
Dong, Qing; Huang, Qingqiu; Wang, Mengke; Chen, Hongyan; Zi, You; et al, Tetrahedron Letters, 2022, 112,

Production Method 9

Reaction Conditions
1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile ,  Methyl ethyl ketone ,  Water ;  3 h, 25 °C
Reference
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones
Yamamoto, Yuki; Tabuchi, Akihiro; Hosono, Kazumi; Ochi, Takanori; Yamazaki, Kento; et al, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Tungsten hexachloride ;  26 h, rt
1.3 Solvents: Water ;  12 h, rt
Reference
Decarbonylation of phenylacetic acids by high valent transition metal halides
Bartalucci, Niccolo; Marchetti, Fabio; Zacchini, Stefano; Pampaloni, Guido, Dalton Transactions, 2019, 48(17), 5725-5734

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium borohydride Solvents: Methanol
1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  overnight, rt
Reference
Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4
Gao, Rong; Fan, Rong; Canney, Daniel J., Synlett, 2015, 26(5), 661-665

Production Method 12

Reaction Conditions
Reference
Synthesis of loperamide hydrochloride
Zhang, Jiuzhi; Zhu, Leixin; Wu, Zuqi, Yiyao Gongye, 1987, 18(10), 442-4

Production Method 13

Reaction Conditions
Reference
Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides
Morand, Peter; Salvator, Judith; Kayser, Margaret M., Journal of the Chemical Society, 1982, (8), 458-9

Production Method 14

Reaction Conditions
1.1 Catalysts: Acetonitrile
Reference
Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate
Doyle, Michael P.; Dow, Robert L., Synthetic Communications, 1980, 10(11), 881-8

α,α-Diphenyl-γ-butyrolactone Raw materials

α,α-Diphenyl-γ-butyrolactone Preparation Products

α,α-Diphenyl-γ-butyrolactone Suppliers

Amadis Chemical Company Limited
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(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
Order Number:A845374
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):249.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone
A845374
Purity:99%
Quantity:5g
Price ($):249.0
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